REACTION_CXSMILES
|
Cl.CO[CH:4](OC)[CH2:5][NH:6][CH2:7][C:8]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9].S(=O)(=O)(O)O>>[CH2:5]1[CH:4]2[C:18]3[C:13]([CH2:12][CH2:11][N:10]2[C:8](=[O:9])[CH2:7][NH:6]1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1|
|
Name
|
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
|
Quantity
|
8.77 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNCC(=O)NCCC1=CC=CC=C1)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling by ice
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue with hexane-ethyl acetate
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1NCC(N2C1C1=CC=CC=C1CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.CO[CH:4](OC)[CH2:5][NH:6][CH2:7][C:8]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9].S(=O)(=O)(O)O>>[CH2:5]1[CH:4]2[C:18]3[C:13]([CH2:12][CH2:11][N:10]2[C:8](=[O:9])[CH2:7][NH:6]1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1|
|
Name
|
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
|
Quantity
|
8.77 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNCC(=O)NCCC1=CC=CC=C1)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling by ice
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue with hexane-ethyl acetate
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1NCC(N2C1C1=CC=CC=C1CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |